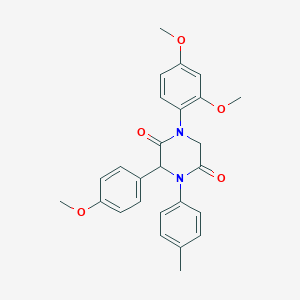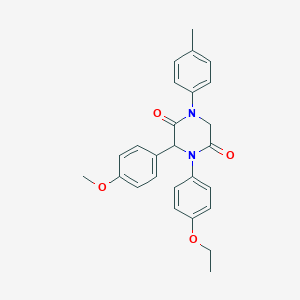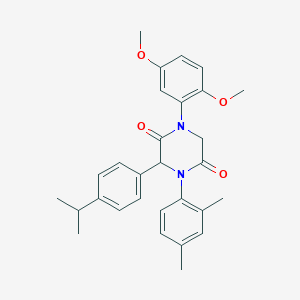
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione, also known as A-366, is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to have a high affinity for the sigma-2 receptor, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione has several advantages for use in lab experiments. It has a high affinity for the sigma-2 receptor, which makes it a useful tool for studying the function of this receptor. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of cancer and neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of interest is the development of new derivatives of this compound with improved properties, such as increased potency or selectivity for certain receptors. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione involves a multi-step process that requires several chemical reagents and solvents. The first step involves the reaction of 2,5-dimethoxybenzaldehyde and 4-isopropylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 2,4-dimethylphenyl isocyanate to form the corresponding piperazine derivative, which is then oxidized using manganese dioxide to form this compound.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. This compound has also been studied for its potential use as a tool for studying the function of certain proteins and enzymes in the body.
Properties
Molecular Formula |
C29H32N2O4 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C29H32N2O4/c1-18(2)21-8-10-22(11-9-21)28-29(33)30(25-16-23(34-5)12-14-26(25)35-6)17-27(32)31(28)24-13-7-19(3)15-20(24)4/h7-16,18,28H,17H2,1-6H3 |
InChI Key |
WVRHIAJCJLPOST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


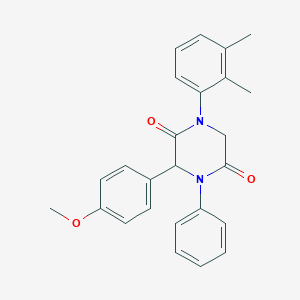
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

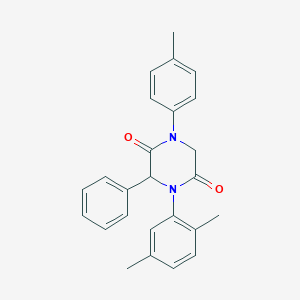
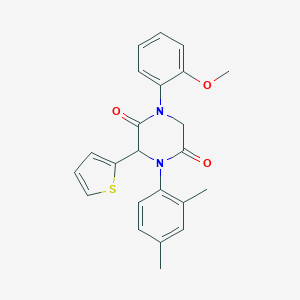
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)

![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
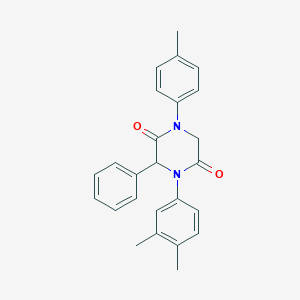
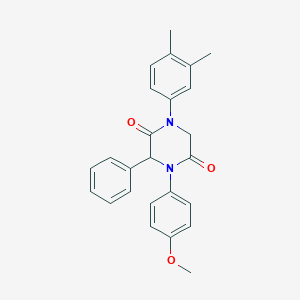
![1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-](/img/structure/B242441.png)
